molecular formula C16H17F2N3OS B2453585 (2,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105203-41-5

(2,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2453585
CAS RN: 1105203-41-5
M. Wt: 337.39
InChI Key: PDZDNBSQNPUHLN-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that contains a thiadiazole ring . Thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer properties . The compound also contains a 2,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, a piperidinyl group, and a 2,4-difluorophenyl group . The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, with processes like amidation, Friedel-Crafts acylation, and hydration yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

  • Characterization of Derivatives : Synthesized compounds have been characterized using various techniques such as elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies (L. Mallesha & K. Mohana, 2014).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives showed promising antimicrobial activity against pathogenic bacterial and fungal strains, with compounds like 4b, 4g, and 5e exhibiting notable efficacy (L. Mallesha & K. Mohana, 2014).

  • Antitumor Activity : Certain derivatives demonstrated inhibitory effects on a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (R. Bhole & K. Bhusari, 2011).

  • Molecular Modeling and Pharmacological Evaluation : Studies involving molecular modeling and pharmacological evaluation have been conducted on derivatives, particularly focusing on anti-inflammatory and analgesic agents (Anas M H Shkair et al., 2016).

Structural and Theoretical Studies

  • Structural Characterization : X-ray diffraction studies have been used to confirm the structure of derivatives, revealing aspects like the conformation of the piperidine ring and the nature of molecular interactions (C. S. Karthik et al., 2021).

  • Density Functional Theory (DFT) Calculations : DFT calculations have been employed to analyze molecular characteristics such as the HOMO-LUMO energy gap, molecular electrostatic potential map, and other electronic parameters (Unnamed authors, 2022).

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)12-4-3-11(17)9-13(12)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDNBSQNPUHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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